molecular formula C23H21NO3 B4672012 4-{[1,1'-BIPHENYL]-4-YL}-5,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE

4-{[1,1'-BIPHENYL]-4-YL}-5,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE

Cat. No.: B4672012
M. Wt: 359.4 g/mol
InChI Key: AHUFDOKNWRGUFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[1,1’-BIPHENYL]-4-YL}-5,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE is a complex organic compound that features a biphenyl group attached to a tetrahydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1,1’-BIPHENYL]-4-YL}-5,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE typically involves multiple steps, starting from readily available precursors. . The reaction conditions often require the use of palladium catalysts and specific ligands to ensure high yields and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimizing the reaction conditions to scale up the process. This includes the use of continuous flow reactors to maintain consistent reaction parameters and improve efficiency. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[1,1’-BIPHENYL]-4-YL}-5,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols.

Scientific Research Applications

4-{[1,1’-BIPHENYL]-4-YL}-5,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-{[1,1’-BIPHENYL]-4-YL}-5,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-{[1,1’-BIPHENYL]-4-YL}-5,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE apart is its unique combination of a biphenyl group and a tetrahydroquinoline core, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .

Properties

IUPAC Name

5,7-dimethoxy-4-(4-phenylphenyl)-3,4-dihydro-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO3/c1-26-18-12-20-23(21(13-18)27-2)19(14-22(25)24-20)17-10-8-16(9-11-17)15-6-4-3-5-7-15/h3-13,19H,14H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHUFDOKNWRGUFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(CC(=O)N2)C3=CC=C(C=C3)C4=CC=CC=C4)C(=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[1,1'-BIPHENYL]-4-YL}-5,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE
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4-{[1,1'-BIPHENYL]-4-YL}-5,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE
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4-{[1,1'-BIPHENYL]-4-YL}-5,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE
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4-{[1,1'-BIPHENYL]-4-YL}-5,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE
Reactant of Route 5
4-{[1,1'-BIPHENYL]-4-YL}-5,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE
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4-{[1,1'-BIPHENYL]-4-YL}-5,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE

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